![molecular formula C11H10ClN3S B1465704 5-(6-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 1248941-48-1](/img/structure/B1465704.png)
5-(6-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Description
5-(6-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound featuring a fused thienopyridine core substituted with a 6-chloropyrimidin-4-yl group. This structure confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in targeting enzyme systems or receptors involved in thrombotic or inflammatory pathways. The compound’s bicyclic system allows for π-π stacking interactions and hydrogen bonding, critical for binding to biological targets .
The synthesis of such derivatives typically involves multi-step reactions, including cyclization and coupling strategies. For example, analogous thienopyridine derivatives like ticlopidine are synthesized using phase-transfer catalysts to enhance yield and purity .
Properties
IUPAC Name |
5-(6-chloropyrimidin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3S/c12-10-5-11(14-7-13-10)15-3-1-9-8(6-15)2-4-16-9/h2,4-5,7H,1,3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGFFOHMFIYWBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3=CC(=NC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as diazines, are known to exhibit a wide range of pharmacological applications . They are reported to interact with targets involved in antimetabolite (antifolate), anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Mode of Action
It is likely that this compound interacts with its targets in a manner similar to other diazines, leading to changes in cellular processes .
Biochemical Pathways
Diazines, which share structural similarities, are known to affect a wide range of biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
Diazines, which share structural similarities, have been noted for their druglikeness and adme-tox properties .
Result of Action
Diazines, which share structural similarities, are known to have a wide range of biological activities .
Action Environment
It is known that various factors can influence the action of similar compounds, including ph, temperature, and the presence of other molecules .
Biochemical Analysis
Biochemical Properties
5-(6-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to interact with serine/threonine-protein kinases, such as AKT1 and glycogen synthase kinase-3 beta. These interactions are essential for regulating cellular processes, including metabolism, proliferation, and cell survival. The nature of these interactions involves binding to the active sites of these enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the PI3K/AKT signaling pathway, which is crucial for cell growth and survival. Additionally, this compound can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cellular proliferation and programmed cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, such as AKT1 and glycogen synthase kinase-3 beta, leading to their inhibition or activation. This binding results in changes in enzyme activity, which subsequently affects downstream signaling pathways and gene expression. The compound’s ability to modulate these molecular interactions is key to its biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound has been shown to maintain its stability under specific conditions, ensuring consistent biochemical activity. Prolonged exposure to certain environmental factors may lead to its degradation, which can impact its efficacy. Long-term studies have also indicated potential cumulative effects on cellular processes, highlighting the importance of monitoring its stability and activity over time.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Lower doses have been observed to produce beneficial effects on cellular function and metabolism, while higher doses may lead to toxic or adverse effects. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired outcomes without causing harm. Studies have also highlighted the need for careful monitoring of dosage to avoid potential toxicity and ensure the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism. The compound’s interactions with key metabolic enzymes play a crucial role in modulating metabolic pathways, highlighting its potential as a therapeutic agent for metabolic disorders.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound is transported via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. Understanding the mechanisms of its transport and distribution is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. Its localization within subcellular structures, such as the nucleus or mitochondria, influences its interactions with biomolecules and its overall biochemical effects.
Biological Activity
5-(6-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and relevant case studies, highlighting its significance in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the thieno[3,2-c]pyridine core and subsequent substitution with the chloropyrimidine moiety. Various methods have been documented for synthesizing this compound and its derivatives:
- Formation of Thieno[3,2-c]pyridine : This can be achieved through cyclization reactions involving appropriate precursors such as thiophene derivatives and amines.
- Chloropyrimidine Substitution : The introduction of the 6-chloropyrimidine group is generally performed via nucleophilic substitution reactions.
Biological Activity
The biological activity of this compound has been explored in various studies, revealing its potential as a therapeutic agent against several diseases.
Anticancer Activity
Research indicates that derivatives of tetrahydrothieno[3,2-c]pyridine exhibit significant anticancer properties. For instance:
- Inhibition of Kinases : These compounds have shown inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Inhibition of CDK9 has been particularly noted for its role in cancer therapy .
- Cell Line Studies : In vitro studies using cancer cell lines demonstrated that these compounds induce apoptosis and inhibit proliferation .
Antimicrobial Properties
Some studies have reported antimicrobial activity against various pathogens. The presence of the chloropyrimidine moiety enhances the bioactivity by improving solubility and interaction with microbial targets .
Neuroprotective Effects
Emerging evidence suggests that this compound may also exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The mechanism is thought to involve modulation of neurotransmitter systems and reduction of oxidative stress .
Case Studies
Several case studies have highlighted the efficacy and safety profile of this compound:
- Study on Cancer Cell Lines : A study evaluated the compound's effects on various cancer cell lines (e.g., A549 lung cancer cells) and found IC50 values indicating potent anti-proliferative effects at low concentrations .
- Antimicrobial Efficacy : Another investigation assessed its antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Neuroprotection in Animal Models : Animal studies demonstrated that administration of this compound resulted in improved cognitive function and reduced markers of neuroinflammation in models of Alzheimer's disease .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 5-(6-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine exhibit significant anticancer properties. Specifically:
- PDK1 Inhibition : This compound has been studied as a potential inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1), which plays a critical role in cancer cell proliferation and survival. By inhibiting PDK1 activity, it may selectively reduce cancer cell viability while sparing normal cells .
- Case Studies : In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. These findings suggest its potential as a lead compound in anticancer drug development .
Antimicrobial Properties
The compound's structural features also suggest possible antimicrobial applications. Compounds with similar thieno-pyridine frameworks have shown activity against various bacterial strains and fungi.
- Mechanism of Action : The proposed mechanism involves interference with bacterial DNA synthesis or protein function, providing a pathway for developing new antibiotics .
Toxicological Studies
Understanding the safety profile of this compound is crucial for its development as a therapeutic agent.
Safety Assessments
Toxicological evaluations have been conducted to assess the compound's adverse effects on human health:
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Differences
Key Observations:
Substituent Position and Activity :
- The chloropyrimidinyl group in the target compound may enhance binding to kinases or nucleotide-binding proteins due to its electron-withdrawing nature and planar geometry. In contrast, ticlopidine ’s 2-chlorobenzyl group facilitates hydrophobic interactions with the P2Y12 receptor .
- Prasugrel derivatives with cyclopropyl and fluorophenyl groups exhibit improved metabolic stability and prodrug activation compared to ticlopidine .
Antifungal vs. Antiplatelet Activity: Triazolylmethyl-substituted thienopyridines (e.g., compounds from ) show antifungal activity via CYP51 inhibition, while chlorophenyl or pyrimidinyl derivatives target platelet aggregation pathways.
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- The chloropyrimidinyl substituent likely increases LogP compared to triazolylmethyl derivatives, reducing aqueous solubility but improving membrane permeability.
- Ticlopidine ’s high melting point (950°C) and low PSA correlate with its crystalline stability and slow dissolution .
Research Findings and Clinical Relevance
- Prasugrel Derivatives : Exhibit faster onset and reduced interpatient variability due to optimized prodrug metabolism .
- Antifungal Thienopyridines: Demonstrated MIC values of 2–8 µg/mL against Candida spp., comparable to fluconazole .
- Hydroxybenzenesulfonic Acid Salts: Modified derivatives of 5-(2-chlorobenzyl)-thienopyridine show enhanced solubility and antiplatelet activity in preclinical models .
Preparation Methods
General Synthetic Strategy
The synthesis of thienopyridine derivatives, including 5-(6-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, typically involves:
- Formation of the tetrahydrothienopyridine core via cyclization of sulfur-containing amine precursors.
- Introduction of the chloropyrimidine moiety through coupling or substitution reactions on the pyridine ring.
- Use of mild reaction conditions to facilitate ring closure and functional group compatibility.
This general approach is supported by the synthetic methods reported for related thienopyridine compounds, emphasizing the importance of controlled cyclization and functional group tolerance.
Detailed Preparation Method from Patent CN102432626A
A well-documented industrially relevant method focuses on synthesizing the tetrahydrothienopyridine hydrochloride intermediate, which can be further modified to obtain the target compound. The process involves two main steps:
Step 1: Preparation of Imines
- Reactants: Water, formaldehyde, and 2-thiophene ethylamine.
- Conditions: Heating the mixture to 50-55 °C and maintaining for 20-30 hours.
- Workup: Extraction with dichloroethane, washing with saturated saline, and evaporation under reduced pressure to isolate the imine intermediate.
- Typical mass ratios (water:formaldehyde:2-thiophene ethylamine) range from 200:50-60:120-130.
Step 2: Cyclization and Salt Formation
- The imine is treated with ethanolic hydrogen chloride (25-30% concentration) and water.
- Reaction temperature is maintained between 65-75 °C for 4-8 hours.
- Activated carbon (gac) is added for purification, followed by filtration.
- Cooling the filtrate to 0-5 °C induces crystallization.
- The product is filtered, dried, and obtained as 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride.
This method avoids the use of gaseous hydrogen chloride, reduces acid waste, and is suitable for industrial scale due to mild conditions and simple steps.
Representative Experimental Data from Patent
Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |
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Water (g) | 200 | 200 | 200 |
Formaldehyde (g) | 50 | 60 | 52 |
2-Thiophene ethylamine (g) | 120 | 130 | 127 |
Heating temperature (Step 1) (°C) | 50 | 55 | 52 |
Heating time (Step 1) (hours) | 20 | 30 | 25 |
Ethanolic HCl concentration (%) | 25 | 30 | 27 |
Heating temperature (Step 2) (°C) | 65 | 75 | 70 |
Heating time (Step 2) (hours) | 4 | 8 | 5 |
Yield of imines (%) | Not specified | Not specified | 100 |
Yield of final hydrochloride (%) | Not specified | Not specified | 94.3 |
This data illustrates the reproducibility and efficiency of the method, with yields suitable for scale-up.
Alternative Synthetic Approaches and Mechanistic Insights
Other synthetic routes to related tetrahydrothienopyridines involve:
- Pictet-Spengler type cyclizations for ring formation when substituents like bromine or hydrogen are present at the 2-position of the thiophene ring.
- Michael-type additions followed by intramolecular cyclizations to construct dihydrothiophene cores, which can be further elaborated to thienopyridines.
- Enantioselective syntheses using substituted thiophenes as starting materials, enabling the preparation of chiral tetrahydrothienopyridines.
These methods provide alternative pathways that can be adapted depending on the desired substitution pattern and stereochemistry.
Summary Table of Preparation Methods
Preparation Step | Description | Conditions/Notes |
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Imine Formation | Condensation of 2-thiophene ethylamine with formaldehyde in aqueous medium | 50-55 °C, 20-30 h; Extraction with dichloroethane; washing with saturated saline |
Cyclization and Salt Formation | Treatment of imine with ethanolic HCl and water, heating to induce ring closure and salt formation | 65-75 °C, 4-8 h; Use of activated carbon for purification; crystallization at 0-5 °C |
Alternative Cyclization Methods | Pictet-Spengler reaction or Michael addition/cyclization for substituted thiophenes | Suitable for different substituents and enantioselective synthesis |
Purification | Filtration, washing, and drying of the hydrochloride salt | Avoids gaseous HCl and reduces waste acid production |
Research Findings and Industrial Relevance
- The described method offers a mild, efficient, and environmentally friendly approach to produce the tetrahydrothienopyridine core, a key intermediate for this compound.
- The use of ethanolic hydrogen chloride instead of gaseous HCl reduces safety hazards and environmental impact.
- The process is amenable to scale-up due to its simplicity and use of inexpensive, readily available raw materials.
- The chloropyrimidine substitution enhances the compound’s utility in pharmaceutical research, particularly as a scaffold for drug development.
Q & A
Q. What are the established synthetic routes for 5-(6-chloropyrimidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine?
The compound can be synthesized via N-alkylation of the tetrahydrothieno[3,2-c]pyridine core with a chloropyrimidine derivative. For example, Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or direct arylation protocols (as described for structurally similar compounds) may be employed . Key steps include optimizing reaction conditions (e.g., temperature, catalyst loading) and purification via flash chromatography or recrystallization.
Q. How is the structural integrity of this compound validated in synthetic workflows?
Multimodal characterization is critical:
Q. What preliminary biological activities are reported for this scaffold?
Derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine exhibit antifungal and antiplatelet activities . For example, analogs with triazole or chlorobenzyl substituents show MIC values <1 µg/mL against Candida spp. . Antiplatelet effects are linked to P2RY12 receptor antagonism, similar to ticlopidine .
Advanced Research Questions
Q. How can synthetic yields be improved for Pd-catalyzed derivatization of this scaffold?
- Use KOAc as a base and DMA as solvent to enhance reaction efficiency at 150°C .
- Optimize catalyst systems (e.g., PdCl(C3H5)(dppb)) for C–H functionalization, achieving yields >90% in some cases .
- Monitor byproducts (e.g., dehalogenated intermediates) using HPLC-MS .
Q. What structural modifications enhance biological activity while minimizing toxicity?
- Substituent engineering : Introduce electron-withdrawing groups (e.g., nitro, chloro) on the pyrimidine ring to improve target binding .
- ADMET profiling : Use tools like FAF-Drugs2 to predict metabolic stability (CYP2C19/3A4 interactions) and toxicity .
- Silylation at the thiophene ring (e.g., triethylsilyl groups) can enhance lipophilicity (LogP >6) and blood-brain barrier penetration .
Q. How can contradictions in biological activity data be resolved?
- Dose-response studies : Re-evaluate IC50 values under standardized conditions (e.g., platelet aggregation assays with PRP ).
- Structural analogs : Compare activities of derivatives with varying substituents to identify pharmacophore requirements .
- Crystallographic data : Resolve conformational flexibility (e.g., ring puckering via Cremer-Pople parameters) that may affect receptor binding .
Q. What computational tools are effective for studying structure-activity relationships (SAR)?
- Molecular docking : Use AutoDock Vina to model interactions with P2RY12 or fungal CYP51 .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
Q. How do ring dynamics influence pharmacological properties?
- Conformational analysis : The tetrahydrothienopyridine ring adopts a half-chair conformation , with puckering parameters (e.g., θ = 25°, φ = 45°) influencing steric interactions .
- Dynamic NMR : Monitor amide bond rotamers in derivatives to assess flexibility .
Q. What metabolic pathways are implicated in the clearance of this compound?
Q. How can analytical challenges (e.g., impurities) be addressed during scale-up?
- HPLC-DAD/ELSD : Detect and quantify regioisomeric byproducts (e.g., C5 vs. C7 substitution) .
- Salt formation : Convert the free base to hydrochloride salts to improve crystallinity and purity (>99% by JP XVIII monographs) .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.